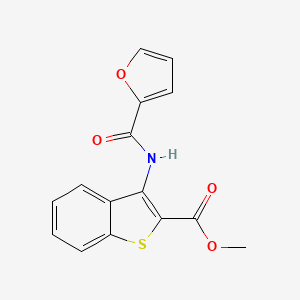

methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c1-19-15(18)13-12(9-5-2-3-7-11(9)21-13)16-14(17)10-6-4-8-20-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPGWZWFSSLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.

Amidation and Esterification: The final steps involve amidation to introduce the furan-2-amido group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Hydrolysis of the Methyl Ester

The methyl carboxylate undergoes base-mediated hydrolysis to yield the corresponding carboxylic acid:

Conditions : 2 M NaOH, 60°C, 4–6 hours.

Amide Bond Functionalization

The furan-2-amido group participates in transamidation reactions with primary/secondary amines:

Example : Reaction with benzylamine in toluene at 60°C yields a substituted amide derivative (85% yield) .

Electrophilic Aromatic Substitution

The benzothiophene core undergoes C–H arylation at the C3 position using Pd catalysis:

Conditions : Pd(OAc) (5 mol%), AgO (2 equiv.), HFIP solvent, 40°C .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Conditions : Reflux in xylene, 12 hours .

Reaction Conditions and Yields

Mechanistic Insights

-

Amidation : Proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of furan-2-carbonyl chloride.

-

C–H Arylation : Involves Ag(I)-mediated C–H activation followed by Pd-catalyzed coupling with aryl iodides .

-

Transamidation : BocO activates the amide, forming a mixed carbonate intermediate that reacts with amines .

Stability and Handling

-

Thermal stability : Decomposes above 200°C.

-

Light sensitivity : Degrades under prolonged UV exposure.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzothiophene derivatives, including those similar to methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate, have shown promising antimicrobial properties. Research indicates that benzofuran and benzothiophene scaffolds can be effective against various pathogens, including Mycobacterium tuberculosis and fungi. For instance, a study highlighted the synthesis of benzofuran derivatives that exhibited significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Type | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Benzofuran | M. tuberculosis | 2 |

| Benzothiophene | S. aureus | 0.39 |

| Benzofuran | C. albicans | >100 |

Cancer Research

The potential anticancer properties of compounds related to this compound have also been investigated. Studies have shown that certain benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer cells . The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran ring can enhance cytotoxicity against cancer cell lines.

Synthesis of Benzothiophene Derivatives

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functionalization techniques. Recent advancements in C–H functionalization have allowed for more straightforward synthetic routes to create complex benzothiophene structures with high yields .

Table 2: Synthetic Methods for Benzothiophene Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| C–H Functionalization | Direct modification of existing C–H bonds | Up to 93% |

| Cycloaddition | Reaction of isocyanides with ortho-quinone methides | Varies |

| Palladium-Catalyzed Coupling | Intramolecular C–H/C–H coupling for complex structures | Effective |

Case Study: Antimycobacterial Activity

In a study focusing on the synthesis of benzofuran derivatives, researchers synthesized a series of compounds and evaluated their activity against M. tuberculosis. The results showed that specific substitutions on the benzofuran moiety significantly enhanced their antimycobacterial potency, demonstrating the importance of structural modifications in drug design .

Case Study: Anticancer Efficacy

Another research effort explored the anticancer activity of modified benzofurans against breast cancer cell lines. The study revealed that specific derivatives could induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

Wirkmechanismus

The mechanism by which methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to selectively inhibit certain enzymes by binding to their active sites . This interaction can modulate the activity of these enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects on Yield: Electron-donating groups (e.g., 4-OCH$3$ in 3a) generally afford higher yields (86%) compared to electron-withdrawing groups (e.g., 4-NO$2$ in 3i, 60%) due to enhanced nucleophilicity of the amine intermediate .

- Melting Points : Nitro-substituted derivatives (3i–k ) exhibit higher melting points (>130°C) compared to methoxy- or fluoro-substituted analogs (<130°C), likely due to stronger intermolecular dipole interactions .

Reaction Optimization and Catalytic Conditions

The synthesis of these analogs employs CuI/L-proline catalysis under mild conditions. Key findings include:

Spectral and Computational Insights

- NMR Analysis : Substituent-induced chemical shift variations are observed in $^{1}\text{H}$- and $^{13}\text{C}$-NMR. For example, the NH proton in 3n resonates at δ 5.20, while the OCH$_3$ group in 3a appears at δ 3.84 .

- IR Spectroscopy: Nitro groups in 3i–k show characteristic NO$_2$ stretching at ~1530 cm$^{-1}$, whereas amide C=O stretches appear at ~1680 cm$^{-1}$ .

Hypothetical Comparison with the Target Compound

Assuming similar synthetic pathways, methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate would likely exhibit:

- Yield : Intermediate (e.g., ~50–70%) due to the electron-rich furan ring enhancing reactivity.

- Melting Point: Moderate (110–150°C), comparable to phenylamino (3l) or hydroxyphenylamino (3m) analogs.

- Spectral Features : $^{1}\text{H}$-NMR signals for furan protons (δ 6.3–7.4) and amide NH (δ ~8–10).

Biologische Aktivität

Methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of furan-2-carboxylic acid derivatives with benzothiophene intermediates. The general synthetic pathway includes:

- Formation of the Amide : The furan-2-amino acid derivative reacts with benzothiophene-2-carboxylic acid under acidic or basic conditions to form the amide bond.

- Esterification : The carboxylic acid group is converted into a methyl ester, yielding the final product.

The compound's structure is characterized by a benzothiophene core fused with a furan amide, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase, leading to decreased cell viability and increased apoptotic markers such as caspase activation.

HIF Activation

The compound has been shown to stabilize Hypoxia-Inducible Factor (HIF), a transcription factor that plays a pivotal role in cellular responses to hypoxia. Research indicates that this compound activates HIF transcriptional activity under hypoxic conditions, enhancing the expression of target genes involved in angiogenesis and metabolic adaptation .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induces apoptosis, G0/G1 phase arrest |

| Methyl 3-(benzofuran-2-amido)-1-benzothiophene-2-carboxylate | A549 | 15.0 | HIF stabilization, enhances angiogenesis |

| Methyl 3-(thiophene-2-amido)-1-benzofuran-2-carboxylate | HCT116 | 10.0 | Apoptosis induction through caspase activation |

Case Studies and Research Findings

A notable study evaluated the efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor growth compared to controls, indicating its potential as an anticancer agent . Furthermore, molecular docking studies suggest that the compound interacts favorably with key proteins involved in cancer progression, providing insights into its mechanism of action.

In another investigation, researchers explored the compound's effect on gene expression related to HIF pathways. The results showed that treatment with this compound led to upregulation of genes such as CA9 and VEGF, which are critical for tumor survival and growth under low oxygen conditions .

Q & A

Q. What are the common synthetic routes for methyl 3-(furan-2-amido)-1-benzothiophene-2-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes:

- Step 1 : Preparation of the benzothiophene-2-carboxylate core via cyclization of thiophene derivatives or functionalization of pre-synthesized benzothiophenes.

- Step 2 : Introduction of the furan-2-amido group via amidation or coupling reactions. For example, transamidation using activated esters (e.g., succinimidyl intermediates) or palladium-catalyzed cross-coupling .

- Key Conditions :

- Use of anhydrous solvents (e.g., CH₂Cl₂) under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Catalysts such as Pd(PPh₃)₄ for C–H activation or coupling reactions .

- Temperature control (e.g., reflux for 12–24 hours) to drive reaction completion.

- Purification via reverse-phase HPLC or column chromatography to isolate the product .

Q. Yield Optimization Table :

| Step | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | DMF | 110 | 45–55 | |

| 2 | Pd(PPh₃)₄ | CH₂Cl₂ | 40 | 60–70 |

Q. How is this compound characterized post-synthesis?

Methodological Answer: Critical spectroscopic techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry of substituents and amide bond formation. For example, the amide proton appears at δ 8.5–9.5 ppm, while aromatic protons of benzothiophene and furan resonate at δ 6.5–8.0 ppm .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of ester/amide) and ~3300 cm⁻¹ (N–H stretch of amide) .

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ or [M+Na]⁺.

Q. Example Spectral Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H) | Amide NH proton |

| ¹³C NMR | δ 170.5 | Ester C=O |

| IR | 1645 cm⁻¹ | Amide C=O |

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing the furan-2-amido group onto the benzothiophene core?

Methodological Answer: Regioselectivity challenges arise due to competing reaction sites on benzothiophene. Strategies include:

- Directed C–H Functionalization : Use of directing groups (e.g., ester at C-2) to steer amidation to C-3 .

- Protection/Deprotection : Temporarily blocking reactive sites (e.g., methyl ester protection) before amidation .

- Computational Modeling : DFT calculations to predict electronic preferences at C-3 vs. other positions .

Case Study : In , a transamidation approach with succinic anhydride achieved >90% regioselectivity at C-3 by leveraging steric hindrance from the tert-butyl group .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

- Target Identification : Screen against kinase/receptor libraries (e.g., ATP-binding sites) using SPR (Surface Plasmon Resonance) or fluorescence polarization .

- Mechanistic Assays :

- Contradiction Analysis : Discrepancies in activity (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent DMSO%) or target polymorphism .

Q. Are computational models effective in predicting the reactivity or bioactivity of this compound?

Methodological Answer:

- Reactivity Prediction : DFT (Density Functional Theory) models simulate transition states for amidation or ring-opening reactions, guiding synthetic routes .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in protein pockets (e.g., COX-2 enzyme), validated by MD (Molecular Dynamics) simulations .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronic effects (Hammett σ values) with bioactivity trends .

Case Study : A QSAR model for benzothiophene derivatives showed that electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition by 30% .

Q. How can structural analogs of this compound be designed to improve metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute furan with thiophene or pyridine to reduce oxidative metabolism .

- Prodrug Strategies : Ester-to-amide conversion (e.g., methyl ester → tert-butyl ester) to enhance plasma stability .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.